molecular formula C17H16N2O4 B3944368 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-nitrobenzamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-nitrobenzamide

Cat. No. B3944368
M. Wt: 312.32 g/mol
InChI Key: KDTQZJQXADWTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzamide, which is known for its anticonvulsant and antipsychotic properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-nitrobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of certain neurotransmitters in the brain. It has also been shown to have antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-nitrobenzamide is its potential as a therapeutic agent for various diseases. It has also been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-nitrobenzamide. One of the most promising avenues is the development of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-nitrobenzamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to exhibit antitumor and anti-inflammatory properties. It has also been studied for its potential as a therapeutic agent for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(14-7-3-4-8-15(14)19(21)22)18-11-16-13-6-2-1-5-12(13)9-10-23-16/h1-8,16H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTQZJQXADWTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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